1-(4-Fluorophenyl)-3-oxocyclohexanecarbonitrile
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Overview
Description
1-(4-Fluorophenyl)-3-oxocyclohexanecarbonitrile is an organic compound that features a fluorophenyl group attached to a cyclohexane ring with a ketone and nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with a cyanide source to introduce the nitrile group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-3-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Medicine: Explored for its potential therapeutic effects and as a building block for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-oxocyclohexanecarbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the ketone and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-oxocyclohexanecarbonitrile
- 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile
- 1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile
Uniqueness: 1-(4-Fluorophenyl)-3-oxocyclohexanecarbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C13H12FNO |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H12FNO/c14-11-5-3-10(4-6-11)13(9-15)7-1-2-12(16)8-13/h3-6H,1-2,7-8H2 |
InChI Key |
VACJKAKEMZPUPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1)(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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